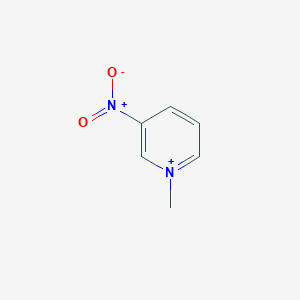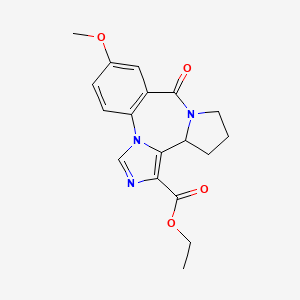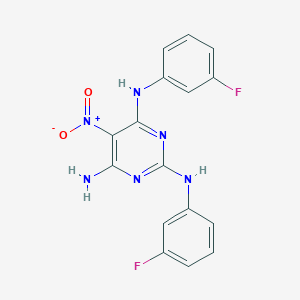![molecular formula C8H6ClN3S2 B1226741 5-[(3-Chlorophényl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 76462-59-4](/img/structure/B1226741.png)
5-[(3-Chlorophényl)amino]-1,3,4-thiadiazole-2-thiol
Vue d'ensemble
Description
5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione is a substituted aniline.
Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé a montré des promesses dans la recherche sur le cancer en raison de son potentiel à agir comme un agent cytotoxique. Les dérivés du 1,3,4-thiadiazole ont été étudiés pour leur capacité à interagir sélectivement avec les acides nucléiques, les enzymes et les protéines qui contribuent à la prolifération des cellules cancéreuses . Les modifications structurelles de ces composés sont cruciales pour développer de nouveaux médicaments à haute cytotoxicité envers les cellules malignes.
Applications antivirales
Dans le domaine de la recherche antivirale, des dérivés du 5-[(3-Chlorophényl)amino]-1,3,4-thiadiazole-2-thiol ont été synthétisés et testés pour leur efficacité contre divers virus. Certains dérivés ont montré une activité inhibitrice contre le virus de la mosaïque du tabac, indiquant une utilisation potentielle dans la lutte contre les virus des plantes .
Chimie agricole
Les dérivés du composé ont été explorés pour leurs propriétés herbicides. Ils ont été rapportés pour posséder des propriétés antifongiques, ce qui pourrait être bénéfique pour développer de nouveaux produits chimiques agricoles afin de protéger les cultures contre les infections fongiques et d’améliorer le rendement .
Science des matériaux
Bien que des applications spécifiques en science des matériaux ne soient pas directement mentionnées pour ce composé, des dérivés apparentés du 1,3,4-thiadiazole ont été utilisés dans divers domaines de la science des matériaux. Il s’agit notamment du développement de nouveaux matériaux ayant des propriétés électroniques et photoniques potentielles .
Sciences de l’environnement
Les applications environnementales du this compound ne sont pas bien documentées. Cependant, ses composés apparentés ont été étudiés pour leur impact environnemental potentiel, y compris l’évaluation de leurs profils de sécurité et de toxicité .
Biochimie et pharmacologie
En biochimie, les dérivés de ce composé ont été étudiés pour leur rôle d’inhibiteurs enzymatiques, ce qui est crucial pour comprendre les voies biochimiques et développer des agents thérapeutiques. En pharmacologie, ils ont été inclus dans la synthèse de médicaments présentant diverses activités biologiques, telles que des propriétés antimicrobiennes et anti-inflammatoires .
Activité pharmacologique
Les dérivés de l’indole, qui partagent une structure hétérocyclique similaire avec le this compound, ont été largement étudiés pour leurs activités pharmacologiques. Ces activités comprennent les activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques et anticholinestérasiques .
Développement de médicaments
Le motif structural du 1,3,4-thiadiazole est important en chimie médicinale pour le développement de médicaments. Il a été incorporé dans diverses molécules de médicaments synthétiques, fournissant un échafaudage précieux pour les options de traitement et la liaison avec une forte affinité à plusieurs récepteurs, contribuant au développement de nouveaux dérivés thérapeutiques .
Mécanisme D'action
- Antiviral Activity : Some indole derivatives (which share structural similarities with thiadiazoles) exhibit antiviral properties . While direct evidence for this specific compound is lacking, it’s possible that it affects viral replication or entry.
- Anti-Inflammatory and Analgesic Activity : Similar compounds have demonstrated anti-inflammatory and analgesic effects . These actions may involve modulation of inflammatory pathways or pain receptors.
Mode of Action
Pharmacokinetics (ADME)
Safety and Hazards
Orientations Futures
Future research could focus on the design and development of new materials involving 1,3,4-thiadiazole systems . The comprehensive approach not only provides a detailed description of the structure and properties of the investigated compound but also offers valuable insights into the design and development of new materials .
Analyse Biochimique
Biochemical Properties
5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with casein kinase I isoform gamma-3, a serine/threonine-protein kinase that participates in Wnt signaling and regulates fast synaptic transmission mediated by glutamate . The compound can inhibit the activity of this kinase, thereby affecting multiple cellular processes. Additionally, 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol has been shown to interact with other proteins involved in phosphorylation and signal transduction pathways .
Cellular Effects
The effects of 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with casein kinase I isoform gamma-3 can lead to alterations in the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol can affect the expression of genes involved in these pathways, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of casein kinase I isoform gamma-3, inhibiting its kinase activity . This inhibition leads to a cascade of downstream effects, including the modulation of phosphorylation states of various substrates involved in signal transduction pathways. Additionally, 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol can influence gene expression by altering the activity of transcription factors regulated by these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol vary with different dosages in animal models. At lower doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity .
Metabolic Pathways
5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLINHYKFUPWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333724 | |
| Record name | 5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76462-59-4 | |
| Record name | 5-(3-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



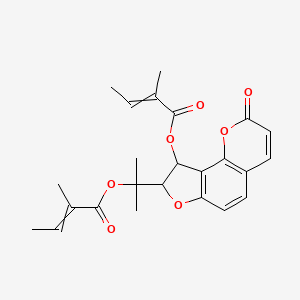
![N-tert-butyl-2-[(2-chloro-1-oxoethyl)-(2-furanylmethyl)amino]-2-(4-chlorophenyl)acetamide](/img/structure/B1226662.png)
![2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1226663.png)

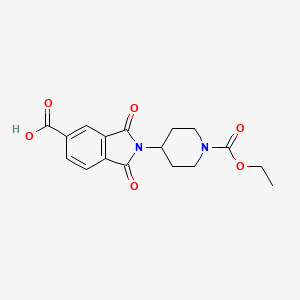

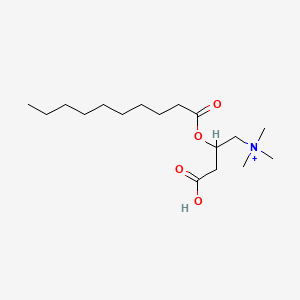
![ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate](/img/structure/B1226675.png)

